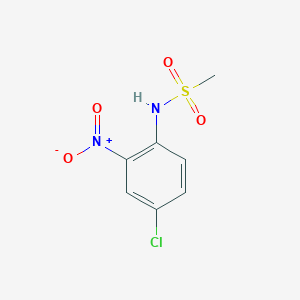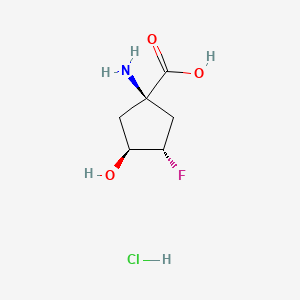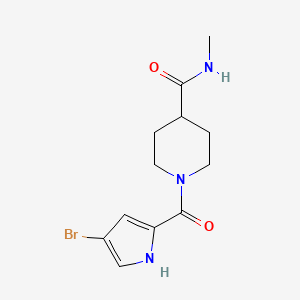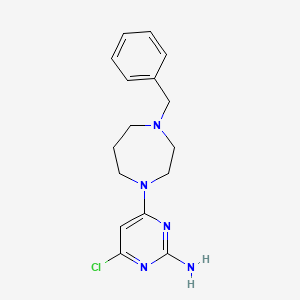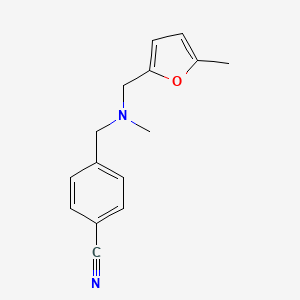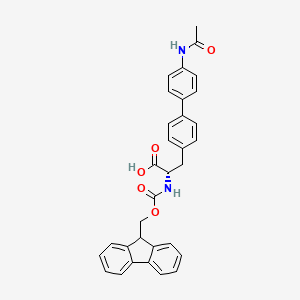![molecular formula C19H14O5 B14908296 8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that includes a dioxolo ring fused to a chromen backbone, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions to form the chromen core. The dioxolo ring can be introduced through cyclization reactions involving suitable diol precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromen ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase, which is involved in inflammation.
Modulating signaling pathways: Such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Scavenging free radicals: Acting as an antioxidant to protect cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside
- (6-Oxo-6H-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid
- 6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its specific structural features, such as the fused dioxolo ring and the chromen backbone. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C19H14O5 |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
8-(2H-chromen-3-yl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C19H14O5/c20-19-7-13(12-5-11-3-1-2-4-15(11)21-9-12)14-6-17-18(23-10-22-17)8-16(14)24-19/h1-6,8,13H,7,9-10H2 |
Clé InChI |
SNDKWYAIDKEIIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC3=C(C=C2OC1=O)OCO3)C4=CC5=CC=CC=C5OC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
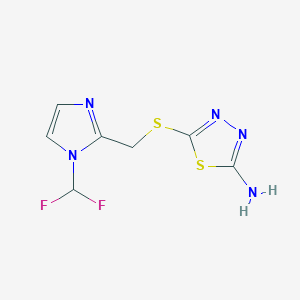

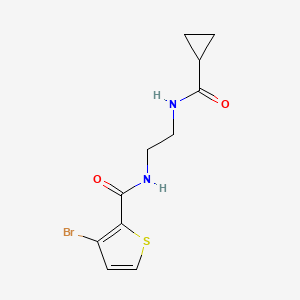
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
